(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
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Overview
Description
(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C18H22N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl, Br) and nucleophiles (e.g., OH, NH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Its chemical properties might make it suitable for use in materials science or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dimethyl-3-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
- (4,5-Dimethyl-3-thienyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
Uniqueness
Compared to these similar compounds, (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE features a unique combination of functional groups that may confer distinct chemical and biological properties. Its specific structure could result in different reactivity and interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-4-6-17(7-5-14)12-20-8-10-21(11-9-20)19(22)18-13-23-16(3)15(18)2/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOBEEFHKJLKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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